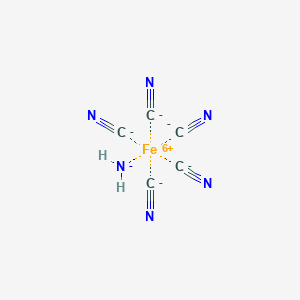

五氰合氨合五钾铁酸铵(3-)

描述

Ammonium disodium amminepentakis(cyano-C)ferrate(3-) is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C₅H₇FeN₇Na₂ and a molecular weight of 201.96 g/mol.

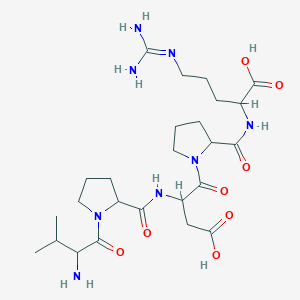

Molecular Structure Analysis

The molecular structure of Ammonium disodium amminepentakis(cyano-C)ferrate(3-) is represented by the formula C₅H₇FeN₇Na₂. The exact structure would require more detailed analysis or resources such as crystallography data.Physical And Chemical Properties Analysis

Ammonium disodium amminepentakis(cyano-C)ferrate(3-) has a molecular weight of 201.96 g/mol. More detailed physical and chemical properties would require specific experimental measurements or resources.科学研究应用

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for the synthesis of various heterocyclic compounds due to its cyano and ammine functionalities. These functionalities are reactive sites that can undergo condensation and substitution reactions, leading to the formation of biologically active heterocyclic moieties . This application is crucial in pharmaceutical research where new therapeutic agents are often heterocyclic compounds.

Advanced Oxidation Processes (AOPs) in Water Treatment

In the field of environmental science, this compound is used in advanced oxidation processes for water and wastewater treatment. Its oxidation potential is harnessed to mineralize or transform recalcitrant organics into simpler compounds, which can then be biologically treated . The end product of the reaction also acts as a coagulant, enhancing the removal efficiency of pollutants.

Biological Material Research

Ammonium disodium amminepentakis(cyano-C)ferrate(3-) is utilized as a biochemical reagent in life science research. It can be used to study biological materials or organic compounds, contributing to our understanding of biochemical processes and interactions .

Cyanoacetylation of Amines

The compound is involved in the cyanoacetylation of amines, a reaction that is pivotal in the preparation of N-cyanoacetamides. These derivatives are important for the formation of compounds with potential biological activity, highlighting its role in synthetic chemistry and drug development .

Ferrate-Based Pretreatment in Wastewater Management

It is used in ferrate-based pretreatment methods for wastewater containing high concentrations of certain pollutants like alachlor. This application is significant for improving the biodegradability of such contaminants, leading to their total removal under optimized conditions .

Catalysis in Organic Synthesis

The compound’s iron center can act as a catalyst in organic synthesis reactions. For example, it can catalyze the formation of thiophene derivatives from cyanoacetamides, which are valuable in the synthesis of various organic compounds .

Coagulation Agent in Water Purification

Due to its ability to act as a coagulant, this compound finds application in water purification processes. It helps in the aggregation and removal of suspended particles, thereby clarifying water .

Research on Chemical Intermediates

As a chemical intermediate, it is used in the research and development of new chemical entities. Its versatile structure allows for a wide range of chemical transformations, making it a valuable tool in the synthesis of novel compounds .

安全和危害

作用机制

Target of Action

Ammonium disodium amminepentakis(cyano-C)ferrate(3-), also known as azanide;iron(6+);pentacyanide, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Biochemical Pathways

The compound’s effects on biochemical pathways would likely depend on the specific biological or chemical context of the research it is being used in .

Result of Action

These effects would likely depend on the specific biological or chemical context of the research it is being used in .

属性

IUPAC Name |

azanide;iron(6+);pentacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.H2N/c5*1-2;;/h;;;;;;1H2/q5*-1;+6;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAAWYWJSUPLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH2-].[Fe+6] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FeN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13717-31-2 (Parent) | |

| Record name | Ammonium disodium amminepentakis(cyano-C)ferrate(3-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036682414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

201.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium disodium amminepentakis(cyano-C)ferrate(3-) | |

CAS RN |

36682-41-4, 14099-05-9 | |

| Record name | Ammonium disodium amminepentakis(cyano-C)ferrate(3-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036682414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169934 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC102807 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC68037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium disodium amminepentakis(cyano-C)ferrate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,3'-Bipyridin]-6'(1'H)-one](/img/structure/B44829.png)

![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)